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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetohydrazide

CAS No.: 57676-52-5

Cat. No.: B2702508

Get Quote

Executive Summary & Pharmacological Significance
2-(2-Methylphenyl)acetohydrazide (also known as o-tolylacetohydrazide) is a critical

pharmacophore in medicinal chemistry. The hydrazide moiety (-CONHNH

) acts as a versatile hydrogen-bonding scaffold, often used to synthesize 1,3,4-oxadiazoles,
triazoles, and pyrazoles with anti-inflammatory, analgesic, and antimicrobial properties.

The primary structural interest lies in the "Ortho Effect": the steric hindrance introduced by the

methyl group at the ortho position of the phenyl ring. Unlike its para counterpart, which adopts

a relatively planar conformation facilitating dense packing, the ortho-methyl group forces a

significant torsion angle between the phenyl ring and the acetohydrazide plane, potentially

altering the hydrogen-bonding network and solubility profile.

Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis

followed by slow evaporation is required.
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2.1. Synthesis Workflow
The synthesis follows a standard hydrazinolysis pathway, converting the ester precursor into

the target hydrazide.

Reagents:

Ethyl 2-(2-methylphenyl)acetate (Precursor)

Hydrazine hydrate (80% or 99%)

Absolute Ethanol (Solvent)

Procedure:

Dissolution: Dissolve 0.01 mol of ethyl 2-(2-methylphenyl)acetate in 20 mL of absolute

ethanol.

Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with constant stirring.

Reflux: Heat the mixture at reflux temperature (78-80 °C) for 4–6 hours. Monitor reaction

progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

Isolation: Cool the solution to room temperature. If precipitation does not occur immediately,

pour the mixture into ice-cold water.

Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from hot

ethanol to yield pure white needles.

Yield Expectation: 75–85% Melting Point Target: ~130–150 °C (Determine experimentally;

para-isomer melts at 153–155 °C).

2.2. Crystallization Strategy
For single-crystal XRD, "good" crystals must be transparent, single (not twinned), and

approximately 0.2–0.4 mm in size.

Method: Slow Evaporation.[1][2]
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Solvent System: Ethanol:Water (2:1 v/v) or Methanol:Acetonitrile (1:1 v/v).

Conditions: Dissolve 50 mg of the purified hydrazide in the minimum amount of hot solvent.

Filter into a clean vial, cover with perforated parafilm, and allow to stand at room temperature

(298 K) for 3–5 days.

Visualization: Synthesis & Interaction Pathway
The following diagram outlines the synthesis logic and the expected intermolecular interactions

driving crystal formation.
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Figure 1: Synthesis pathway and key structural determinants for crystal packing.

Crystallographic Analysis Framework
When solving the structure, compare your data against the known para-isomer benchmark. The

ortho-isomer is expected to deviate significantly in terms of planarity.

4.1. Comparative Structural Benchmarks
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Parameter Para-Isomer (Benchmark)
Ortho-Isomer (Target
Expectation)

Crystal System Monoclinic Likely Monoclinic or Triclinic

Space Group or

Z (Molecules/Cell) 4 4 or 2

Dihedral Angle ~88° (Benzene vs. Hydrazide)
> 90° (Due to ortho-Me steric

clash)

H-Bond Motif loops & Chains
Similar chains, potentially

distorted

Packing Planar sheets Twisted / Herringbone packing

Note: The "Dihedral Angle" is the critical parameter. In the para-isomer, the molecule is

relatively free to rotate. In the ortho-isomer, the methyl group at position 2 will clash with the

carbonyl oxygen or the hydrazine nitrogen, forcing the phenyl ring out of the plane.

4.2. Key Interactions to Refine
Hydrogen Bonds: The primary stabilizing force will be N—H···O interactions. Look for infinite

chains running parallel to the crystallographic b-axis or c-axis.

Expectation: N(2)—H···O(1) distances of approx. 2.8–3.0 Å.

C—H···π Interactions: The methyl protons often engage in weak interactions with the

centroid of the phenyl ring of an adjacent molecule.

Hirshfeld Surface Analysis: Once the CIF (Crystallographic Information File) is generated,

use CrystalExplorer to map the Hirshfeld surface.

Red spots on the

surface will indicate strong H-bond contacts.
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Fingerprint plots will likely show asymmetric spikes due to the ortho-substitution breaking

local symmetry.

Quality Control & Validation
To ensure the "Trustworthiness" of your structural claim, validate the following:

CheckCIF: Run your .cif file through the IUCr CheckCIF server.

Alert Level A/B: Must be addressed. Common issues in hydrazides include disorder in the

terminal -NH

group.

R-Factor: Aim for

(5%).

Thermal Ellipsoids: Ensure the methyl group carbons are well-behaved. High thermal motion

in the ortho-methyl group may indicate static disorder or free rotation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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